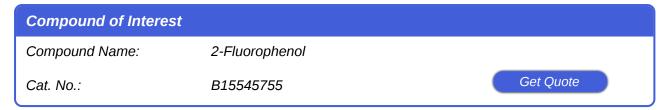


Spectroscopic Data of 2-Fluorophenol: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-fluorophenol** (CAS No: 367-12-4), a crucial intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for **2-fluorophenol**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **2-fluorophenol** provides information about the chemical environment of the protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.02-7.11	Multiplet	3H, Aromatic
6.85-6.89	Multiplet	1H, Aromatic
5.88	Singlet	1H, -OH



Table 1: ¹H NMR data for **2-fluorophenol**.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the **2-fluorophenol** molecule.

Chemical Shift (δ) ppm	Assignment
152.19, 150.30	C-F
143.55, 143.44	С-ОН
124.89, 124.86	Aromatic CH
120.94, 120.88	Aromatic CH
117.47, 117.45	Aromatic CH
115.70, 115.55	Aromatic CH

Table 2: 13C NMR data for 2-fluorophenol.[1]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of **2-fluorophenol**.

Sample Preparation:

Approximately 10-20 mg of **2-fluorophenol** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation:

A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition Parameters:

• Pulse Sequence: A standard single-pulse experiment is used.







- Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
- Spectral Width: A spectral width of approximately 16 ppm is used.

¹³C NMR Acquisition Parameters:

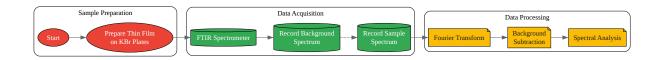
- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
- Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
- Spectral Width: A spectral width of about 240 ppm is used.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts for 1H NMR are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm), and for ^{13}C NMR, the solvent peak at δ = 77.16 ppm is used as a reference.









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References

• 1. rsc.org [rsc.org]







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